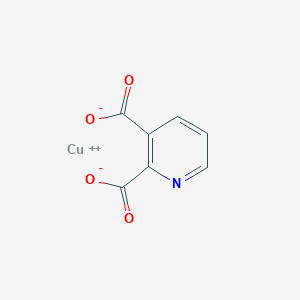
copper;pyridine-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
copper;pyridine-2,3-dicarboxylate is a coordination compound formed by the interaction of 2,3-pyridinedicarboxylic acid and copper ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) typically involves the reaction of 2,3-pyridinedicarboxylic acid with a copper(II) salt, such as copper(II) nitrate or copper(II) acetate, in an aqueous solution. The reaction is usually carried out under controlled conditions, including specific pH and temperature, to ensure the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反应分析
Oxidation of Quinoline
-
Reaction : Quinoline undergoes oxidation with sodium chlorate (NaClO₃) in acidic aqueous medium (5 equivalents of acid/L) using CuO as a catalyst .
-
Conditions :
-
Temperature: 98–101°C
-
Reaction time: 10–17 hours
-
Chlorate excess: 18% molar excess relative to quinoline
-
-
Mechanism :
Coordination Chemistry
Cu-PDCA exhibits diverse coordination modes, influencing its reactivity:
-
FT-IR Data :
C–H Bond Activation
-
Reaction : Knoevenagel condensation using Cu-PDCA frameworks .
-
Efficiency : Enhanced by flexible carboxylate bridging, enabling substrate accessibility .
Oxidative Catalysis
-
Example : Hydrothermal in situ oxidation of trimethylpyridine to pyridinecarboxylates .
-
Role : Cu(II) mediates stepwise ligand transformation, forming stable carboxylate intermediates .
Thermal Behavior
Thermogravimetric analysis (TGA) reveals stability up to 430°C:
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|---|
| I (Water loss) | 20–100 | 8.73 | Removal of crystal water |
| II (Ligand degradation) | 202–307 | 44.37 | Partial ligand combustion |
| III (Final breakdown) | 307–451 | 33.90 | Complete ligand decomposition |
Biological Activity
Cu-PDCA derivatives show antimicrobial potential:
-
Antifungal Activity :
-
Antibacterial Action :
Reaction Conditions and Yields
Key experimental parameters for Cu-PDCA synthesis:
| Parameter | Optimal Range | Yield (%) | Purity (mp, °C) | Source |
|---|---|---|---|---|
| Temperature | 98–101°C | 50–62 | 184–188 | |
| Chlorate addition rate | 5–8 hours | 57–62 | – | |
| pH adjustment | 4.5 (post-reaction) | 59–61 | – |
科学研究应用
Catalytic Applications
Catalysis in Organic Reactions
Cu(pydc) has been utilized as a catalyst in several organic reactions, particularly in the synthesis of complex organic molecules. It facilitates reactions such as:
- C-C Coupling Reactions : Cu(pydc) has shown effectiveness in facilitating cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This is particularly valuable in the pharmaceutical industry for synthesizing complex drug molecules .
- Oxidative Reactions : The compound is also employed in oxidation reactions, where it acts as a catalyst for the oxidation of alcohols to aldehydes or ketones. This application is significant for producing fine chemicals and intermediates used in various industrial processes .
Materials Science
Metal-Organic Frameworks (MOFs)
Cu(pydc) serves as a building block for constructing metal-organic frameworks (MOFs), which are porous materials with a wide range of applications:
- Gas Storage : MOFs derived from Cu(pydc) exhibit high surface areas and porosity, making them suitable for gas storage applications, including hydrogen and methane storage .
- Separation Technologies : The tunable pore sizes of Cu(pydc)-based MOFs allow for selective adsorption and separation of gases, which is beneficial for environmental applications such as carbon capture .
Photoluminescence Properties
Research indicates that Cu(pydc) complexes exhibit photoluminescent properties, making them useful in optoelectronic devices. The intense fluorescent emissions observed at room temperature suggest potential applications in light-emitting diodes (LEDs) and sensors .
Magnetic Properties
Magnetic Coordination Polymers
Cu(pydc) has been studied for its magnetic properties when incorporated into coordination polymers. These materials can exhibit interesting magnetic behaviors due to the presence of copper ions:
- Magnetic Materials : The incorporation of Cu(pydc) into polymeric structures leads to materials with enhanced magnetic properties, which can be utilized in data storage and spintronic devices .
Case Studies
作用机制
The mechanism of action of 2,3-pyridinedicarboxylic acid, copper(2+) salt (1:1) involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. Additionally, the coordination of the 2,3-pyridinedicarboxylic acid ligand to the copper ion can stabilize the compound and facilitate its interactions with other molecules.
相似化合物的比较
Similar Compounds
2,3-Pyrazinedicarboxylic acid, copper(2+) salt: Similar in structure but with a pyrazine ring instead of a pyridine ring.
2,6-Pyridinedicarboxylic acid, copper(2+) salt: Differing in the position of the carboxylic acid groups on the pyridine ring.
Uniqueness
copper;pyridine-2,3-dicarboxylate is unique due to its specific coordination geometry and the electronic properties imparted by the 2,3-pyridinedicarboxylic acid ligand. These properties make it particularly useful in catalytic and material science applications .
属性
CAS 编号 |
18970-62-2 |
|---|---|
分子式 |
C7H3CuNO4 |
分子量 |
228.65 g/mol |
IUPAC 名称 |
copper;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI 键 |
AFQKCNCLMQXSQB-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
Key on ui other cas no. |
18970-62-2 |
相关CAS编号 |
89-00-9 (Parent) |
同义词 |
2,3-Pyridinedicarboxylic acid copper(II) salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















